1-(3,4-dimethylphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-3-4-16(9-14(13)2)20-18(23)21-17-10-19-22(12-17)11-15-5-7-24-8-6-15/h3-4,9-10,12,15H,5-8,11H2,1-2H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXIHXUDBPXODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN(N=C2)CC3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3,4-dimethylphenyl isocyanate and 1-[(oxan-4-yl)methyl]-1H-pyrazole. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and then combined in a controlled environment. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. Advanced purification techniques like recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(3,4-dimethylphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituents on the Aromatic Ring
- 3,4-Dimethylphenyl Group: The target compound’s 3,4-dimethyl substitution contrasts with analogs like 1-(3-acetylphenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea (ST50851909), which has an acetyl group at the 3-position of the phenyl ring ().
- Pyrazole Substituents : The oxan-4-ylmethyl group on the pyrazole distinguishes it from compounds like 1-ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a), which features an ethyl group (). The oxane ring introduces an ether oxygen, likely improving solubility in polar solvents relative to alkyl or fluorinated substituents .
Urea Bridge Modifications
The urea moiety is conserved across analogs, but steric and electronic effects vary. For example, thiourea derivatives (e.g., 3,6-dimethyl-1-phenyl-5-substituted-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones) replace oxygen with sulfur, altering hydrogen-bonding capacity and metabolic stability ().
Physicochemical Properties
- Solubility : The oxan-4-ylmethyl group’s ether oxygen may enhance aqueous solubility compared to 9a’s ethyl group or ST50851909’s fluorobenzyl group, which are more lipophilic.
- Thermal Stability : The target compound’s melting point is unreported, but analogs like 9a with simpler substituents show moderate stability (142–144°C), suggesting that bulkier groups (e.g., oxane) could increase melting points due to stronger intermolecular interactions .
Biological Activity
1-(3,4-dimethylphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 248.29 g/mol. The structure comprises a dimethylphenyl group, a pyrazole ring, and an oxan-4-yl moiety linked through a urea functional group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₄O₂ |
| Molecular Weight | 248.29 g/mol |
| CAS Number | 2098155-34-9 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the pyrazole ring suggests potential interactions with cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain modulation.
Targeted Pathways
- Anti-inflammatory Activity : The compound may inhibit COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
- Anticancer Potential : Preliminary studies indicate that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines, likely through apoptosis induction and cell cycle arrest.
Biological Activity Studies
Recent research has focused on the synthesis and evaluation of this compound's biological properties:
Anticancer Activity
A study assessed the cytotoxic effects of related pyrazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that compounds with similar structures exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity.
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against Gram-positive and Gram-negative bacteria. Results showed that it displayed moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Case Studies
- Case Study 1 : A derivative of the compound was tested in vivo for its anti-inflammatory effects in a rat model of arthritis. The treated group showed a significant reduction in paw swelling compared to controls, indicating potential therapeutic use in inflammatory conditions.
- Case Study 2 : In another study, the compound was evaluated for its neuroprotective effects in a model of oxidative stress-induced neuronal damage. Results demonstrated that it reduced neuronal cell death and improved functional outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
